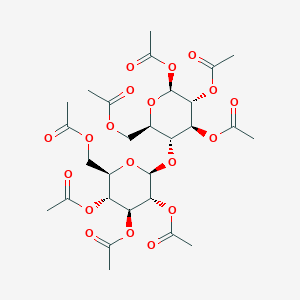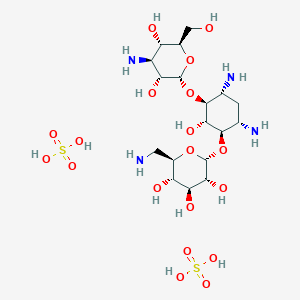
2,3-二苯基喹喔啉-6-羧酸
描述
- This compound interferes with the Akt1 PH domain , preventing the translocation of Akt1 . Akt1 is a serine/threonine kinase involved in cell survival, growth, and metabolism.
CAY10567: is an with the chemical name .
科学研究应用
Biology: Researchers may investigate its effects on cellular signaling pathways and protein interactions.
Medicine: Although not widely studied, CAY10567 could be relevant in drug discovery or therapeutic development.
Industry: Its industrial applications are yet to be fully explored.
作用机制
Target of Action
The primary target of 2,3-Diphenylquinoxaline-6-carboxylic acid is the synthesis of AB2 monomers . It is used for end-capping in the synthesis of these monomers .
Mode of Action
2,3-Diphenylquinoxaline-6-carboxylic acid interacts with its targets by facilitating the synthesis and chain-end modification of hyperbranched polymers . These polymers contain alternating quinoxaline and benzoxazole repeating units .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of hyperbranched polymers containing alternating quinoxaline and benzoxazole repeating units . The compound acts as an end-capping agent in this process .
Result of Action
The result of the action of 2,3-Diphenylquinoxaline-6-carboxylic acid is the successful synthesis and chain-end modification of hyperbranched polymers . These polymers contain alternating quinoxaline and benzoxazole repeating units .
准备方法
Industrial Production: Information regarding large-scale industrial production methods is limited.
化学反应分析
Reactions: CAY10567 may undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Detailed information on common reagents and conditions for CAY10567 reactions is scarce.
Major Products: The major products resulting from CAY10567 reactions have not been extensively studied.
相似化合物的比较
Similar Compounds: Unfortunately, there are limited compounds directly comparable to CAY10567 in the literature.
Uniqueness: CAY10567’s uniqueness lies in its specific Akt1-targeting properties, which differentiate it from other quinoxaline derivatives.
属性
IUPAC Name |
2,3-diphenylquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGZXMTCUOPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348063 | |
| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32387-96-5 | |
| Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-diphenylquinoxaline-6-carboxylic acid in the synthesis of the hyperbranched polymer PPQ-BO?
A1: 2,3-Diphenylquinoxaline-6-carboxylic acid serves as an end-capping agent for the hyperbranched polymer PPQ-BO []. The PPQ-BO polymer, synthesized from the AB2 monomer 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid dihydrochloride, possesses numerous o-aminophenol end groups. These end groups can be reacted with various molecules, including 2,3-diphenylquinoxaline-6-carboxylic acid, to modify the properties of the hyperbranched polymer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)













